molecular formula C23H17Cl2N3O B4270386 8-chloro-N-(2-chloropyridin-3-yl)-2-(4-ethylphenyl)quinoline-4-carboxamide

8-chloro-N-(2-chloropyridin-3-yl)-2-(4-ethylphenyl)quinoline-4-carboxamide

Cat. No.: B4270386
M. Wt: 422.3 g/mol
InChI Key: SSCQOEJDBVNBPR-UHFFFAOYSA-N
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Description

8-chloro-N-(2-chloropyridin-3-yl)-2-(4-ethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(2-chloropyridin-3-yl)-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 4-ethylphenylamine, 2-chloro-3-pyridinecarboxylic acid, and 8-chloroquinoline. The synthesis may involve:

    Amidation: Formation of the amide bond between the carboxylic acid and amine groups.

    Chlorination: Introduction of chlorine atoms into the quinoline and pyridine rings.

    Coupling Reactions: Formation of the quinolinecarboxamide structure through coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents for the reactions.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-(2-chloropyridin-3-yl)-2-(4-ethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 8-chloro-N-(2-chloropyridin-3-yl)-2-(4-ethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinolinecarboxamides: Compounds with similar quinolinecarboxamide structures.

    Chloropyridines: Compounds with chlorinated pyridine rings.

    Phenylamines: Compounds with phenylamine structures.

Uniqueness

8-chloro-N-(2-chloropyridin-3-yl)-2-(4-ethylphenyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

8-chloro-N-(2-chloropyridin-3-yl)-2-(4-ethylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O/c1-2-14-8-10-15(11-9-14)20-13-17(16-5-3-6-18(24)21(16)27-20)23(29)28-19-7-4-12-26-22(19)25/h3-13H,2H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCQOEJDBVNBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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